molecular formula C13H14N4OS B2757588 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide CAS No. 1795443-45-6

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide

Cat. No. B2757588
CAS RN: 1795443-45-6
M. Wt: 274.34
InChI Key: ZCIDERFNSXVBCA-UHFFFAOYSA-N
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Description

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H. The imidazole ring is a key structural unit for pharmaceutical, agrochemical, and material science applications .

Scientific Research Applications

Cellular Permeability and DNA Binding

Pyrrole-imidazole (Py-Im) polyamides, which share structural similarities with the mentioned compound, are known for their specific binding to DNA sequences. Their cellular permeability is influenced by their size and the linker used in their structure. A study found that ethylene diamine (Et) linkers exhibit high cellular permeability, indicating the potential of modifying such compounds for enhanced cellular uptake and gene regulation applications (Liu & Kodadek, 2009).

Antimicrobial Activity

The compound's structural analogs have been explored for their antimicrobial properties. For instance, derivatives of thiosemicarbazide, a precursor for synthesizing various heterocyclic compounds including imidazoles, displayed significant antimicrobial activities (Elmagd et al., 2017). This suggests potential applications of the compound in developing new antimicrobial agents.

Synthesis and Characterization

Research has been conducted on efficient synthesis methods for imidazo[1,2-b]pyrazole libraries, which include compounds similar to the one . These studies highlight the potential for creating diverse libraries of compounds for further biological evaluation, with some synthesized compounds showing moderate to significant antimicrobial activity (Babariya & Naliapara, 2017).

DNA Recognition and Gene Expression Control

Compounds containing N-methyl imidazole (Im) and N-methyl pyrrole (Py) can be designed to target specific DNA sequences, potentially controlling gene expression. This highlights the compound's relevance in studying gene regulation mechanisms and developing therapeutic agents for diseases like cancer (Chavda et al., 2010).

Nematocidal and Fungicidal Activities

Research into pyrazole carboxamide derivatives, which include structures related to the compound , has shown that while these compounds may have weak fungicidal activity, some exhibit notable nematocidal activity against specific pests (Zhao et al., 2017). This suggests potential agricultural applications in pest control.

properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-10-8-11(19-9-10)13(18)14-4-5-16-6-7-17-12(16)2-3-15-17/h2-3,6-9H,4-5H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIDERFNSXVBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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